molecular formula C18H21FN8O B12249711 6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine

6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B12249711
M. Wt: 384.4 g/mol
InChI Key: NQTVCBMTKGGSOQ-UHFFFAOYSA-N
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Description

6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluoropyrimidine moiety, a pyrrolo[3,4-c]pyrrole core, and a methoxyethyl group attached to a purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine involves multiple steps, starting with the preparation of the fluoropyrimidine precursor. This is followed by the formation of the pyrrolo[3,4-c]pyrrole core through cyclization reactions. The final step involves the attachment of the methoxyethyl group to the purine ring under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyrimidine moiety can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. The compound’s unique structure allows it to interact with multiple targets, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H21FN8O

Molecular Weight

384.4 g/mol

IUPAC Name

6-[5-(5-fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)purine

InChI

InChI=1S/C18H21FN8O/c1-28-3-2-25-11-24-15-16(25)22-10-23-17(15)26-6-12-8-27(9-13(12)7-26)18-20-4-14(19)5-21-18/h4-5,10-13H,2-3,6-9H2,1H3

InChI Key

NQTVCBMTKGGSOQ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC=C(C=N5)F

Origin of Product

United States

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